molecular formula C9H12ClNO3 B1394774 3-Pyrrolidinyl 2-furoate hydrochloride CAS No. 1220031-53-7

3-Pyrrolidinyl 2-furoate hydrochloride

Cat. No.: B1394774
CAS No.: 1220031-53-7
M. Wt: 217.65 g/mol
InChI Key: DHNCCAMBBYFSEE-UHFFFAOYSA-N
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Description

3-Pyrrolidinyl 2-furoate hydrochloride is a chemical compound with the molecular formula C_10H_14ClNO_3. It is a hydrochloride salt derived from 3-pyrrolidinyl 2-furoate, which is a derivative of pyrrolidine and furan. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinyl 2-furoate hydrochloride typically involves the reaction of 3-pyrrolidinyl 2-furoate with hydrochloric acid. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process includes the purification steps to obtain a high-purity final product, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinyl 2-furoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield alcohols and amines.

  • Substitution: Substitution reactions can produce a variety of substituted pyrrolidines and furans.

Scientific Research Applications

3-Pyrrolidinyl 2-furoate hydrochloride is used in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Pyrrolidinyl 2-furoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Pyrrolidinyl 2-furoate hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.

  • Furan derivatives: These compounds contain the furan ring and may have different substituents and functional groups.

  • Hydrochloride salts: Other hydrochloride salts of organic acids may have similar properties but differ in their molecular structure.

Properties

IUPAC Name

pyrrolidin-3-yl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c11-9(8-2-1-5-12-8)13-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNCCAMBBYFSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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